2-Hydroxy-5-nonylbenzaldehyde 2-Hydroxy-5-nonylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 63753-10-6
VCID: VC7989602
InChI: InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-13,18H,2-9H2,1H3
SMILES: CCCCCCCCCC1=CC(=C(C=C1)O)C=O
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

2-Hydroxy-5-nonylbenzaldehyde

CAS No.: 63753-10-6

Cat. No.: VC7989602

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-nonylbenzaldehyde - 63753-10-6

Specification

CAS No. 63753-10-6
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 2-hydroxy-5-nonylbenzaldehyde
Standard InChI InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-13,18H,2-9H2,1H3
Standard InChI Key JYWIGMQDJSGOMD-UHFFFAOYSA-N
SMILES CCCCCCCCCC1=CC(=C(C=C1)O)C=O
Canonical SMILES CCCCCCCCCC1=CC(=C(C=C1)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

2-Hydroxy-5-nonylbenzaldehyde (C₁₆H₂₄O₂) features a benzaldehyde core modified with a hydroxyl (-OH) group at the 2-position and a nonyl (-C₉H₁₉) chain at the 5-position. The nonyl chain imparts significant hydrophobicity, influencing its solubility and environmental partitioning. Key physicochemical properties, as documented by PubChem and the European Chemicals Agency (ECHA), include:

PropertyValueSource
Molecular Weight248.36 g/molPubChem
IUPAC Name2-hydroxy-5-nonylbenzaldehydeECHA
Canonical SMILESCCCCCCCCCCC1=CC(=C(C=C1)O)C=OPubChem
InChI KeyJYWIGMQDJSGOMD-UHFFFAOYSA-NPubChem
CAS Registry63753-10-6CAS

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with nonyl bromide under basic conditions. Potassium carbonate (K₂CO₃) is typically employed as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating nucleophilic substitution at the 5-position of the aromatic ring . The reaction proceeds as follows:

Salicylaldehyde+Nonyl bromideDMF, 80–100°CK2CO32-Hydroxy-5-nonylbenzaldehyde+HBr\text{Salicylaldehyde} + \text{Nonyl bromide} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}_2\text{CO}_3} \text{2-Hydroxy-5-nonylbenzaldehyde} + \text{HBr}

Yields exceeding 70% are achievable under optimized conditions, with purification via column chromatography or recrystallization .

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance efficiency and consistency. Catalytic systems, such as phase-transfer catalysts, reduce reaction times and improve selectivity. Process optimization focuses on minimizing byproducts like dialkylated derivatives, which form under prolonged heating or excess alkylating agent .

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form 2-hydroxy-5-nonylbenzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media are effective, though over-oxidation risks necessitate controlled conditions.

Reduction Pathways

Reduction of the aldehyde to a primary alcohol (2-hydroxy-5-nonylbenzyl alcohol) is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is pivotal for producing non-toxic derivatives for cosmetic and pharmaceutical applications .

Nucleophilic Substitution

The hydroxyl group participates in etherification or esterification reactions. For example, treatment with alkyl halides forms ether derivatives, while reaction with acyl chlorides yields esters. These modifications tailor the compound’s solubility and functional group compatibility .

Environmental Degradation and Ozone Treatment

A kinetic study published in the Asian Journal of Chemistry investigated ozone-mediated degradation of 2-hydroxy-5-nonylbenzaldehyde oxime, a related compound, in mine wastewater . Key findings include:

  • pH Dependence: Degradation efficiency peaks at pH 9, where ozone decomposition generates hydroxyl radicals (- OH), enhancing oxidative capacity.

  • Reaction Kinetics: The degradation follows pseudo-first-order kinetics, with a rate constant (kobsk_{\text{obs}}) of 0.012min10.012 \, \text{min}^{-1} at 25°C.

  • Degradation Efficiency: Over 93% removal is achieved in real wastewater matrices, underscoring ozone’s efficacy in treating aromatic pollutants .

The proposed mechanism involves ozone attacking the electron-rich aromatic ring and aldehyde group, leading to ring cleavage and formation of carboxylic acids as terminal products .

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